molecular formula C23H22N2O4S B6561030 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946318-10-1

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6561030
CAS RN: 946318-10-1
M. Wt: 422.5 g/mol
InChI Key: JULLRWGWKXRSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of the tetrahydroquinoline group indicates that this compound may have interesting biological activities, as many bioactive molecules contain this structure.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydroquinoline rings would contribute to the compound’s aromaticity, while the amide group would likely participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and other properties .

Scientific Research Applications

Solid-State Synthesis of Polyterthiophene Derivatives

The compound is used in the solid-state synthesis of polyterthiophene derivatives . The solid-state oxidative polymerizations of the compound were performed in various ratios of oxidant (FeCl3) to monomer . The resulting polymers were characterized by 1H-NMR, FTIR, UV-vis-NIR, GPC, X-ray diffraction, CV, as well as TGA and conductivity measurements .

Electronic Materials Intermediate

3,4-Dimethoxythiophene is used as an electronic materials intermediate . It is used as a starting material in the synthesis of porphyrin dyad which is used to study photoinduced energy transfer .

Synthesis of Novel Benzamide Compounds

The compound is used in the synthesis of novel benzamide compounds . These compounds were synthesized and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Antioxidant Activity

The synthesized benzamide compounds exhibit in vitro antioxidant activity . This activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

In addition to antioxidant activity, the synthesized benzamide compounds also exhibit antibacterial activity .

Synthesis of Porphyrin Dyad

3,4-Dimethoxythiophene is used as a starting material in the synthesis of porphyrin dyad . This dyad is used to study photoinduced energy transfer .

Trans-Esterification to Form EDOT

3,4-Dimethoxythiophene can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT) .

Synthesis of Conductive Polymer

After trans-esterification, 3,4-Dimethoxythiophene can be polymerized to produce PEDOT . This conductive polymer can be used in π-conjugated systems .

properties

IUPAC Name

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-10-7-16(14-20(19)29-2)22(26)24-17-8-9-18-15(13-17)5-3-11-25(18)23(27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULLRWGWKXRSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.